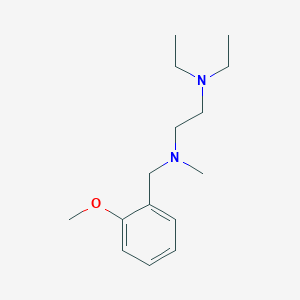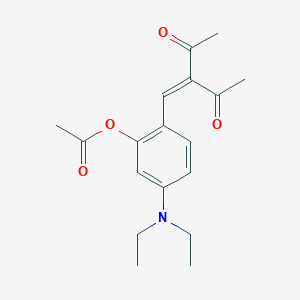
5-(acetylamino)-2-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(acetylamino)-2-(4-morpholinyl)benzamide, also known as AMBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been studied for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(acetylamino)-2-(4-morpholinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs play a role in the development of cancer and other diseases, and inhibiting their activity can potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(acetylamino)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. Additionally, the compound is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(acetylamino)-2-(4-morpholinyl)benzamide. One potential application is the development of this compound-based therapies for cancer and other diseases. Additionally, the compound can potentially be used as a diagnostic tool for cancer imaging. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(acetylamino)-2-(4-morpholinyl)benzamide involves the reaction of 4-morpholinecarboxylic acid with acetic anhydride to form 4-acetylmorpholine. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to form this compound. The final product is obtained through purification via recrystallization. The synthesis method of this compound has been optimized to improve yield and purity.
Applications De Recherche Scientifique
5-(acetylamino)-2-(4-morpholinyl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer imaging. The compound has also been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
5-acetamido-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-10-2-3-12(11(8-10)13(14)18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZECWGUDQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
